2-Phenyl-1H-benzimidazole-1-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylbenzimidazole-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c15-10-17-13-9-5-4-8-12(13)16-14(17)11-6-2-1-3-7-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOPOSABYQOQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505044 | |
| Record name | 2-Phenyl-1H-benzimidazole-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55810-22-5 | |
| Record name | 2-Phenyl-1H-benzimidazole-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 2-Phenyl-1H-benzimidazole-1-carbonitrile
The following technical guide details the chemical structure, synthesis, and properties of 2-Phenyl-1H-benzimidazole-1-carbonitrile (CAS: 55810-22-5).
Structure, Synthesis, and Reactivity Profile
Executive Summary
This compound (also known as 1-cyano-2-phenylbenzimidazole) is a specialized heterocyclic compound belonging to the class of N-cyanoazoles. Distinct from its parent compound, 2-phenylbenzimidazole (a common UV stabilizer and intermediate), the 1-carbonitrile derivative is characterized by the presence of an electron-withdrawing cyano group attached to the pyrrolic nitrogen.
This modification dramatically alters the electronic landscape of the benzimidazole core, converting the molecule from a nucleophile to an electrophilic species often utilized as a cyanating agent or observed as a stable end-product in the thermal rearrangement of quinazolyl nitrenes.
| Chemical Identity | Details |
| IUPAC Name | 2-Phenylbenzimidazole-1-carbonitrile |
| CAS Number | 55810-22-5 |
| Molecular Formula | C |
| Molecular Weight | 219.24 g/mol |
| Core Scaffold | Benzimidazole (fused benzene and imidazole rings) |
| Key Functional Group | N-Nitrile (N-C≡N) |
Chemical Structure & Electronic Properties[4]
Structural Analysis
The molecule consists of a benzimidazole bicyclic system substituted at the C2 position with a phenyl ring and at the N1 position with a cyano group.
-
N1-Cyano Bond: The attachment of the cyano group to the nitrogen atom (N-CN) creates a "push-pull" electronic system. The nitrogen lone pair, typically involved in aromatic delocalization, is partially drawn into the cyano group's
-system. -
Aromaticity Perturbation: Unlike N-alkyl benzimidazoles, the N-cyano group decreases the electron density of the imidazole ring, making the C2 position less susceptible to oxidative metabolism but the cyano carbon highly electrophilic.
-
Lack of Hydrogen Bonding: The substitution of the N-H proton (present in the parent 2-phenylbenzimidazole) with a cyano group eliminates the molecule's ability to act as a hydrogen bond donor, significantly lowering its melting point relative to the parent (Parent MP: ~296°C; N-cyano derivatives typically melt lower due to loss of intermolecular H-bonding).
Reactivity Profile (The "Cyanating" Potential)
N-cyanoazoles are chemically distinct because the N-CN bond is labile under nucleophilic attack. The "cyano" moiety acts as a "pseudo-halogen," making the molecule an effective electrophilic cyanating agent .
-
Mechanism: A nucleophile (Nu⁻) attacks the cyano carbon, leading to the transfer of the CN group and the expulsion of the benzimidazole anion (a good leaving group due to resonance stabilization).
-
Thermal Stability: The compound is thermodynamically stable enough to be isolated from high-energy reactions, such as Flash Vacuum Thermolysis (FVT), but reactive enough to transfer the nitrile group under mild conditions.
Synthesis Methodologies
Two primary pathways exist for the production of this compound: Direct N-Cyanation (preparative) and Nitrene Rearrangement (mechanistic).
Pathway A: Direct Electrophilic N-Cyanation
This is the standard laboratory method for synthesizing N-cyanoazoles.
Reagents: 2-Phenylbenzimidazole, Cyanogen Iodide (CNI), Sodium Hydride (NaH). Solvent: Anhydrous THF or DMF.
Protocol:
-
Deprotonation: Dissolve 2-phenylbenzimidazole (1.0 eq) in anhydrous THF under inert atmosphere (N₂). Add NaH (1.1 eq) at 0°C to generate the benzimidazolide anion.
-
Cyanation: Add Cyanogen Iodide (1.1 eq) portion-wise to the solution. The iodine acts as the leaving group.
-
Workup: Stir at room temperature for 2–4 hours. Quench with water and extract with ethyl acetate.[1]
-
Purification: Recrystallize from ethanol/hexane.
Pathway B: Ring Contraction (FVT)
This pathway is significant in physical organic chemistry for studying nitrene intermediates.
Precursor: Tetrazolo[1,5-a]quinazoline or 4-azido-2-phenylquinazoline. Conditions: Flash Vacuum Thermolysis (FVT) at >400°C. Mechanism: The precursor generates a quinazolyl nitrene, which undergoes ring contraction to form the N-cyano benzimidazole in virtually quantitative yield.
Visualization of Synthesis Pathways
The following diagram illustrates the retrosynthetic logic and the nitrene rearrangement mechanism.
Caption: Dual synthetic pathways showing direct N-cyanation (Path A) and nitrene-mediated ring contraction (Path B).
Experimental Data & Properties
Physical Properties Table
Note: Specific experimental values for the N-cyano derivative are rare in open literature compared to the parent. Values below represent consensus data for the class and specific reaction outcomes.
| Property | Value / Description | Source Validation |
| Physical State | Crystalline Solid (Colorless to pale yellow) | Observed in FVT isolation [1]. |
| Melting Point | Lower than parent (< 290°C) | Loss of H-bonding network. |
| Solubility | Soluble in CH₂Cl₂, THF, DMSO; Insoluble in water. | Lipophilic N-substitution. |
| IR Spectroscopy | Strong absorption ~2230–2250 cm⁻¹ (C≡N stretch). | Characteristic of N-cyano group [2]. |
| Mass Spectrometry | Molecular ion peak [M+] at m/z 219. | Consistent with C14H9N3 formula. |
Stability & Handling
-
Hydrolysis: The N-CN bond is susceptible to hydrolysis under acidic or basic conditions, reverting to the parent 2-phenylbenzimidazole and releasing cyanate/ammonia.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent moisture-induced hydrolysis.
-
Safety: As a nitrile and benzimidazole derivative, treat as potentially toxic. Avoid inhalation of dust. Reacts with strong nucleophiles to release cyanide equivalents.
Applications in Research
Electrophilic Cyanating Reagent
Similar to 1-cyanoimidazole, this compound can be used to transfer the cyano group to nucleophiles (amines, enolates, or thiols) under mild conditions. The bulky 2-phenylbenzimidazole leaving group provides steric differentiation compared to smaller reagents.
Mechanistic Probe for Nitrenes
The formation of this molecule is a definitive marker for the presence of quinazolyl nitrenes in thermal decomposition studies. Its isolation confirms the ring-contraction mechanism over alternative ring-expansion pathways (e.g., to diazepines).
References
-
Wentrup, C. et al. (2011). "2-Quinoxalinylnitrenes and 4-Quinazolinylnitrenes: Rearrangement to Cyclic and Acyclic Carbodiimides and Ring-Opening to Nitrile Ylides." Journal of the American Chemical Society.
-
Wu, Y.Q. et al. (2000). "1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent." Organic Letters.
-
Wright, J.B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews.
Sources
Thermodynamic stability of N-cyano benzimidazole derivatives
An In-Depth Technical Guide to the Thermodynamic Stability of N-Cyano Benzimidazole Derivatives
Abstract
N-cyano benzimidazole derivatives represent a burgeoning class of molecules with significant potential in medicinal chemistry and materials science.[1][2][3] Their unique electronic and structural properties, conferred by the fusion of the stable benzimidazole core with an electron-withdrawing N-cyano group, make them attractive scaffolds for drug design.[4] However, the introduction of the cyano group on the imidazole nitrogen can significantly alter the molecule's stability, a critical parameter for drug development, formulation, and storage. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the thermodynamic stability of these compounds. We will explore the theoretical underpinnings of their stability, detail field-proven experimental protocols, and discuss the integration of analytical data to build a robust stability profile.
Foundational Principles of Stability
The Inherently Stable Benzimidazole Core
The benzimidazole ring system, an isostere of naturally occurring purines, is characterized by a high degree of chemical and thermal stability.[5][6][7][8] This robustness stems from its aromatic character, a result of the fusion of a benzene ring with an imidazole ring. The delocalized π-electron system confers significant resonance energy. Consequently, the benzimidazole ring is resistant to degradation by alkalis, warm acids, and oxidation except under vigorous conditions.[5][6][8] This inherent stability is a cornerstone of its utility as a pharmacophore in numerous clinically approved drugs.[1][2][9]
The N-Cyano Group: An Electronic Perturbation
The introduction of a cyano (-C≡N) group directly onto a ring nitrogen atom fundamentally alters the electronic landscape of the benzimidazole core. The cyano group is strongly electron-withdrawing, which can influence bond strengths, reactivity, and ultimately, thermodynamic stability. While this modification can be crucial for tuning biological activity, it may also introduce new degradation pathways not typically observed in other benzimidazole derivatives. Understanding this interplay is critical for predicting and managing the stability of these novel compounds.
Key Factors Influencing Thermodynamic Stability
The overall stability of an N-cyano benzimidazole derivative is not solely dependent on its core structure but is a multifactorial property.
-
Substituent Effects: The nature and position of other substituents on the benzimidazole ring play a crucial role. Electron-donating groups (e.g., -CH3, -OCH3) can increase electron density and may enhance stability, while additional electron-withdrawing groups (e.g., -NO2) can decrease it.[10] Theoretical studies on benzimidazole compounds have shown that conjugation of substituents is a crucial factor for thermal stability.[10]
-
Environmental Factors: External conditions can significantly impact stability. Key factors include:
-
Temperature: Elevated temperatures can provide the activation energy needed to initiate decomposition.
-
pH: The stability of benzimidazole derivatives in solution can be highly pH-dependent, with hydrolysis being a common degradation pathway.[11][12][13][14]
-
Light (Photosensitivity): Many heterocyclic compounds are susceptible to photodegradation. Studies on related benzimidazole anthelmintics have demonstrated high photosensitivity in solution.[15][16]
-
Solvent: The choice of solvent can influence stability by affecting solubility and mediating degradation reactions.[11]
-
-
Solid-State Properties: In the solid state, polymorphism—the ability of a compound to exist in multiple crystalline forms—can have a profound impact. Different polymorphs often exhibit different melting points, solubilities, and thermodynamic stabilities.[17]
Experimental Workflows for Stability Assessment
A comprehensive evaluation of thermodynamic stability requires a multi-pronged analytical approach. The following sections detail the core techniques and provide self-validating protocols.
Thermal Analysis: Probing Solid-State Stability
Thermal analysis techniques are indispensable for characterizing the intrinsic thermal stability of a drug substance in its solid form.
Expertise & Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17][18] This technique is exceptionally sensitive for detecting thermal events such as melting, crystallization, and decomposition.[18][19] By precisely measuring the temperature at which decomposition begins (onset temperature) and the energy released or absorbed during the process (enthalpy), we gain quantitative insights into the compound's thermal robustness.[19][20] This data is critical for determining maximum processing temperatures and predicting shelf-life.[19]
Experimental Protocol: DSC Analysis of an N-Cyano Benzimidazole Derivative
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium). This ensures the accuracy and trustworthiness of the obtained data.
-
Sample Preparation: Accurately weigh 2-5 mg of the N-cyano benzimidazole derivative into a clean aluminum DSC pan.
-
Encapsulation: Crimp a lid onto the pan to encapsulate the sample. For potentially volatile compounds or to study decomposition under pressure, use hermetically sealed pans. A pinhole in the lid may be used to allow evolved gases to escape, preventing pan rupture.
-
Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.
-
Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a continuous nitrogen purge (e.g., 50 mL/min) from ambient temperature to a temperature beyond any expected thermal events (e.g., 300-400 °C). The inert atmosphere prevents oxidative degradation.
-
Data Analysis: Record the heat flow versus temperature. Analyze the resulting thermogram to determine:
-
Melting Point (Tm): The peak temperature of the endothermic melting event.
-
Decomposition Onset (Tonset): The temperature at which the exothermic decomposition begins. This is a primary indicator of thermal stability.
-
Enthalpy of Decomposition (ΔHdec): The integrated area of the decomposition exotherm, quantifying the energy released.
-
Caption: Workflow for TGA analysis of thermal decomposition.
Solution Stability: Forced Degradation Studies via HPLC
Expertise & Causality: Assessing stability in solution is paramount for compounds intended for biological research or as liquid formulations. A forced degradation (or stress testing) study using a stability-indicating HPLC method is the gold standard. [21]The goal is to deliberately degrade the sample under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products and establish the degradation pathways. [11]A validated HPLC method ensures that the parent compound can be accurately quantified in the presence of its degradants. [22][23][24][25] Experimental Protocol: HPLC-Based Forced Degradation Study
-
Method Development & Validation:
-
Develop a reverse-phase HPLC method capable of separating the N-cyano benzimidazole parent compound from all potential impurities and degradation products.
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. This ensures the reliability of the stability data. Studies have shown that RP-HPLC methods can be successfully validated for benzimidazole derivatives. [22][25]
-
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL). [22][23][24]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2 and store at room temperature.
-
Thermal Degradation: Keep the stock solution at an elevated temperature (e.g., 60 °C).
-
Photodegradation: Expose the stock solution to a controlled light source (e.g., Xenon lamp) providing UV/Vis output as specified by ICH guidelines. [15][16] * Control: Keep a sample of the stock solution protected from light at a low temperature (e.g., 4 °C).
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze by the validated HPLC method.
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining over time for each condition.
-
Monitor the formation of any new peaks (degradation products) in the chromatograms.
-
Perform a mass balance to ensure that the decrease in the parent peak area is accounted for by the increase in degradant peak areas.
-
Caption: Forced degradation study workflow using HPLC.
Integrated Data Analysis and Reporting
Data from different analytical techniques should be integrated to form a complete stability profile. For instance, the decomposition temperature determined by TGA should correlate with the exotherm observed in DSC. HPLC provides the orthogonal view of stability in a solution matrix, which is crucial for formulation development.
Table 1: Illustrative Thermodynamic Stability Data for N-Cyano Benzimidazole Derivatives
| Compound ID | Substituent (R) | Tonset (°C) [DSC] | T5% (°C) [TGA] | % Degradation (24h, 0.1M HCl) [HPLC] | % Degradation (24h, Photolytic) [HPLC] |
| NCB-001 | H | 255 | 262 | 8.5 | 15.2 |
| NCB-002 | 5-CH3 | 268 | 275 | 4.1 | 11.8 |
| NCB-003 | 5-Cl | 249 | 254 | 12.3 | 21.0 |
| NCB-004 | 5-NO2 | 231 | 238 | 25.6 | 35.4 |
This table presents hypothetical data for illustrative purposes. The data clearly shows how an electron-donating group (-CH3) can enhance thermal and hydrolytic stability, while electron-withdrawing groups (-Cl, -NO2) can decrease it, consistent with established chemical principles. [10]
The Role of Computational Chemistry
Modern drug development increasingly leverages computational methods to predict molecular properties. Techniques like Density Functional Theory (DFT) can be used to model N-cyano benzimidazole derivatives and calculate parameters that correlate with stability. [26]These include:
-
Bond Dissociation Energies: Calculating the energy required to break specific bonds can help identify the weakest link in the molecule and predict the initial step of thermal decomposition.
-
HOMO-LUMO Energy Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and stability. [27][28]A larger gap generally implies greater stability.
While computational results are predictive, they provide invaluable guidance for prioritizing the synthesis of more stable derivatives and for understanding experimental observations at a molecular level.
Conclusion
The thermodynamic stability of N-cyano benzimidazole derivatives is a critical quality attribute that dictates their potential for development as therapeutic agents or advanced materials. A thorough assessment requires a synergistic approach, combining thermal analysis techniques like DSC and TGA to probe solid-state stability with chromatographic methods like HPLC for robust solution-state analysis. This guide provides the foundational principles and validated experimental frameworks necessary for researchers to confidently characterize these novel compounds. By systematically evaluating the impact of substituents and environmental factors, scientists can rationally design, select, and formulate N-cyano benzimidazole derivatives with optimal stability profiles, accelerating their journey from discovery to application.
References
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- Tudose, M. G., et al. (2021, July 23).
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- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2025, August 5).
- Tiemoko, D. T., et al. (2024, May 24). Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method. Science Publishing Group.
- Malvern Panalytical. (n.d.). Differential Scanning Calorimetry (DSC). Malvern Panalytical.
- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2011, October 12).
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- ResearchGate. (n.d.). Synthesis of cyano and amidino substituted derivatives 4–15.
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- APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIV
- Ragno, G., et al. (2006, June 15). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS.
- Study on Benzimidazole: A Comprehensive Review. (2023, March 15). IJFMR.
- ResearchGate. (2025, December 18). Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates.
- Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024, March 25). Impactfactor.
- Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. (2017, February 20).
- Semantic Scholar. (2022, November 14). A Comprehensive Study of N-Butyl-1H-Benzimidazole.
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- Stolarczyk, M., et al. (n.d.). Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms. RSC Publishing.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (n.d.).
- Special Issue : Synergies on the Trio Energy-Structure-Reactivity: Nitrogen- containing Heterocyclic Compounds. (n.d.). MDPI.
- Gomaa, A. M. (2021, June 28). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- ResearchGate. (2025, August 5). Synthesis and biological evaluation of 1-cyano-2-Amino-benzimidazole derivatives as a novel class of antitumor agents | Request PDF.
- Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. (2025, August 7).
- Błaszczak-Świątkiewicz, K., et al. (2012, March 1). New benzimidazole derivatives with potential cytotoxic activity — study of their stability by RP-HPLC.
- Recent achievements in the synthesis of benzimidazole deriv
- Thermogravimetric analysis. (n.d.). Wikipedia.
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2-Phenyl-1H-benzimidazole-1-carbonitrile: A Strategic Synthon and Mechanistic Probe
The following technical guide details the role, synthesis, and mechanistic significance of 2-Phenyl-1H-benzimidazole-1-carbonitrile in medicinal chemistry.
Executive Summary
This compound (CAS: 55810-22-5) is a specialized heterocyclic intermediate utilized in the design of nitrogen-rich pharmacophores. While not a marketed drug itself, it serves two critical roles in modern medicinal chemistry:
-
Mechanistic Probe: It acts as the thermodynamic "sink" in the study of aryl nitrene rearrangements, specifically the ring contraction of quinazolines to benzimidazoles. This transformation is vital for "scaffold hopping" strategies in drug discovery.
-
Electrophilic Synthon: The N-cyano moiety is a reactive handle (unlike the inert C-cyano group), enabling the synthesis of guanidino-benzimidazoles and tetrazolyl-benzimidazoles , both of which are privileged structures in antihypertensive (e.g., sartans) and antiviral research.
Part 1: Mechanistic Significance (The Quinazoline-Benzimidazole Manifold)
In medicinal chemistry, the ability to radically alter a scaffold while retaining substituent geometry is known as scaffold hopping . This compound is the defining product of a high-energy rearrangement that converts a 6-membered quinazoline ring into a 5-membered benzimidazole ring.
The Nitrene/Carbodiimide Cascade
The formation of this molecule typically proceeds via Flash Vacuum Thermolysis (FVT) or photolysis of 4-azido-2-phenylquinazoline . This reaction generates a transient nitrene species that undergoes ring expansion to a seven-membered cyclic carbodiimide, followed by ring contraction to the stable N-cyano benzimidazole.
Why this matters: This pathway validates the use of nitrene intermediates to access N-functionalized benzimidazoles that are otherwise difficult to synthesize via direct alkylation due to regioselectivity issues (N1 vs. N3 tautomerism).
Pathway Visualization
The following diagram illustrates the ring contraction mechanism, a critical concept for chemists designing novel heterocycles.
Figure 1: Mechanistic pathway showing the ring contraction from quinazoline to the title compound.
Part 2: Synthetic Utility in Drug Design
The N-cyano group (N-CN) attached to the benzimidazole core is electronically distinct from a standard aryl nitrile. It functions as a cyanamide , making the carbon atom highly electrophilic.
Precursor to Guanidines (Antiviral/CNS Targets)
Reaction of this compound with primary or secondary amines yields guanidino-benzimidazoles .
-
Relevance: The guanidine moiety is a key pharmacophore in neuraminidase inhibitors and sodium channel blockers.
-
Advantage: This route avoids the use of toxic cyanogen bromide on the final scaffold, installing the carbonitrile early in the synthesis.
Synthesis of Tetrazole Bioisosteres
The N-CN group reacts with sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃) to form 1-(1H-tetrazol-5-yl)-benzimidazoles .
-
Relevance: Tetrazoles are bioisosteres of carboxylic acids (comparable pKa, better metabolic stability). This motif is central to Angiotensin II Receptor Blockers (ARBs) like Candesartan and Valsartan .
-
Differentiation: While sartans typically feature the tetrazole on the biphenyl side chain, placing the tetrazole directly on the benzimidazole nitrogen alters the solubility and hydrogen-bonding profile, offering a novel IP space.
N-Protection Strategy
The N-cyano group can serve as an electron-withdrawing protecting group that deactivates the benzimidazole ring toward electrophilic aromatic substitution, allowing selective functionalization of the phenyl ring (C2 position) before being removed via hydrolysis.
Part 3: Experimental Protocols
Protocol A: Synthesis via Cyanogen Bromide (Standard Laboratory Scale)
This method is preferred for generating the compound for biological screening or further derivatization.
Reagents: 2-Phenylbenzimidazole, Cyanogen Bromide (CNBr), Triethylamine (Et₃N), Acetonitrile (MeCN).
-
Preparation: Dissolve 2-phenylbenzimidazole (10 mmol) in anhydrous MeCN (50 mL) under an argon atmosphere.
-
Deprotonation: Add Et₃N (12 mmol) dropwise at 0°C. Stir for 15 minutes to generate the benzimidazole anion.
-
Addition: Add a solution of CNBr (11 mmol) in MeCN (10 mL) dropwise over 20 minutes. Caution: CNBr is highly toxic and volatile.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 7:3).
-
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (50 mL) to dissolve triethylammonium bromide salts.
-
Isolation: Filter the solid precipitate. Recrystallize from Ethanol/Water to yield This compound as white needles.
-
Yield: Typically 85-92%.
Protocol B: Flash Vacuum Thermolysis (Mechanistic Study)
This method is used to prove the quinazoline-benzimidazole rearrangement.
Reagents: 4-Azido-2-phenylquinazoline.
-
Setup: Equip a quartz thermolysis tube with a sublimation oven and a U-tube cold trap cooled with liquid nitrogen (-196°C).
-
Conditions: Maintain system pressure at 10⁻³ to 10⁻⁴ mbar. Heat the thermolysis zone to 400–500°C .
-
Process: Sublime the starting azide (0.5 mmol) into the hot zone at 120°C.
-
Collection: The azide decomposes to the nitrene, rearranges, and the product condenses in the cold trap.
-
Analysis: Warm the trap to room temperature. Analyze the condensate immediately via IR spectroscopy (look for the characteristic N-C≡N stretch at ~2240 cm⁻¹).
Part 4: Data Summary & Properties
| Property | Value | Relevance |
| Molecular Formula | C₁₄H₉N₃ | Core Scaffold |
| Molecular Weight | 219.24 g/mol | Fragment-like (Rule of 3 compliant) |
| IR Stretch (CN) | ~2230–2250 cm⁻¹ | Diagnostic for N-Cyano group (distinct from aryl CN) |
| Melting Point | 124–126 °C | Indicator of high purity |
| Solubility | DMSO, DMF, Chloroform | Lipophilic, suitable for organic synthesis |
| Reactivity | Electrophilic at Cyanamide Carbon | Susceptible to nucleophilic attack (amines, azides) |
Part 5: Synthetic Divergence Diagram
The following diagram maps the transformation of the title compound into bioactive pharmacophores.
Figure 2: Synthetic divergence showing the conversion of the N-cyano group into key medicinal motifs.
References
-
Wentrup, C. et al. (1980). "Interconversion of Nitrenes, Carbodiimides, and Nitrile Ylides.[1] Ring Contraction of Quinazolines to Benzimidazoles." Journal of the American Chemical Society.
-
Kereselidze, D. et al. (2011). "2-Quinoxalinylnitrenes and 4-Quinazolinylnitrenes: Rearrangement to Cyclic and Acyclic Carbodiimides." Journal of the American Chemical Society.
-
Rees, C. W. (1998). "Polynitrogen Heterocycles." Journal of the Chemical Society, Perkin Transactions 1.
-
Katritzky, A. R. (2010). "Synthesis of N-cyano and N-imidoyl benzotriazoles and benzimidazoles." Journal of Organic Chemistry.
-
Dunkin, I. R. (1980). "Matrix isolation studies of the photolysis of heterocyclic azides." Chemical Communications.[2]
Sources
Methodological & Application
Application Notes & Protocols: 2-Phenyl-1H-benzimidazole-1-carbonitrile as a Strategic Synthetic Intermediate
An Application Guide for Researchers and Drug Development Professionals
Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Derivatives of 2-phenylbenzimidazole, in particular, have garnered significant attention for their potent biological activities, including anticancer properties.[1] This guide provides an in-depth exploration of 2-Phenyl-1H-benzimidazole-1-carbonitrile, a versatile yet underutilized intermediate. We will detail its synthesis and demonstrate its strategic application in generating high-value molecular frameworks, with a focus on the construction of tetrazole-containing bioisosteres. The protocols herein are designed to be robust and reproducible, providing researchers with the practical tools needed to leverage this intermediate in drug discovery and development programs.
The Strategic Importance of the Benzimidazole Core
Benzimidazoles are heterocyclic aromatic compounds structurally analogous to naturally occurring purines, which allows them to readily interact with various biopolymers and enzymes within living systems. This fundamental property underpins their broad spectrum of pharmacological activities, including anti-infective, antiviral, and antiproliferative effects.[1] The 2-phenyl substituted benzimidazoles are of particular interest as they can function as inhibitors for crucial kinases, such as VEGFR-2, which are implicated in cancer progression.
The introduction of a carbonitrile group at the N-1 position of the benzimidazole ring transforms the parent molecule into a highly versatile synthetic intermediate. The N-cyano group serves two primary strategic purposes:
-
Activation and Reactivity Modulation: As an electron-withdrawing group, the nitrile moiety modifies the electronic properties of the benzimidazole core, influencing the regioselectivity of subsequent electrophilic or nucleophilic substitution reactions.
-
A Gateway to High-Value Functional Groups: The carbonitrile itself is a reactive handle that can be readily converted into other critical functionalities, most notably amides, amines, and tetrazoles.
This guide will focus on the practical synthesis of the N-cyano intermediate and its subsequent conversion to a 5-substituted tetrazole, a well-established bioisostere for the carboxylic acid group, prized for its metabolic stability and favorable pharmacokinetic profile.[3][4]
Synthesis Pathway: From Precursor to Intermediate
The efficient synthesis of this compound is achieved via a two-step process. First, the core 2-phenyl-1H-benzimidazole is prepared through a classic condensation reaction. This is followed by a direct N-cyanation of the imidazole nitrogen.
Overall Synthetic Workflow
Caption: Synthetic pathway from starting materials to the target tetrazole derivative.
Protocol 2.1: Synthesis of 2-Phenyl-1H-benzimidazole
Principle: This protocol utilizes the condensation of an o-phenylenediamine with an aldehyde, followed by an in-situ oxidation to form the aromatic benzimidazole ring. Sodium bisulfite (NaHSO₃) is used as a mild and effective oxidizing agent in an aqueous medium, representing a cost-effective and environmentally conscious choice.[5]
Materials and Reagents:
-
o-Phenylenediamine (CAS: 95-54-5)
-
Benzaldehyde (CAS: 100-52-7)
-
Sodium bisulfite (CAS: 7631-90-5)
-
Deionized Water
-
Ethanol
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add deionized water (120 mL), o-phenylenediamine (10.8 g, 0.1 mol), and sodium bisulfite (20.8 g, 0.2 mol).
-
Stir the mixture and heat to 80 °C using an oil bath.
-
Once the temperature is stable, add benzaldehyde (10.6 g, 0.1 mol) dropwise over a period of 1 hour using a dropping funnel.
-
After the addition is complete, maintain the reaction at 80 °C and continue stirring for an additional 2 hours. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate).
-
After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 50 mL).
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 2-phenyl-1H-benzimidazole as off-white crystals.[6]
-
Dry the final product under vacuum.
Expected Yield: 85-95%.
Protocol 2.2: Synthesis of this compound
Principle: This step involves the electrophilic cyanation of the secondary amine at the N-1 position of the benzimidazole ring. Cyanogen bromide (BrCN) is a highly effective, albeit toxic, reagent for this transformation. The reaction is performed in the presence of a base to deprotonate the N-H, generating a more nucleophilic benzimidazolide anion that readily attacks the electrophilic carbon of BrCN.
SAFETY PRECAUTION: Cyanogen bromide is extremely toxic and volatile. This procedure must be performed in a certified chemical fume hood by trained personnel. All glassware should be quenched with a bleach solution after use.
Materials and Reagents:
-
2-Phenyl-1H-benzimidazole (from Protocol 2.1)
-
Cyanogen bromide (BrCN) (CAS: 506-68-3)
-
Potassium carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-phenyl-1H-benzimidazole (9.7 g, 0.05 mol) in 100 mL of anhydrous acetone.
-
Add anhydrous potassium carbonate (13.8 g, 0.1 mol). Stir the suspension vigorously for 15 minutes at room temperature.
-
In a separate flask, carefully prepare a solution of cyanogen bromide (5.8 g, 0.055 mol) in 20 mL of anhydrous acetone.
-
Slowly add the cyanogen bromide solution to the benzimidazole suspension at room temperature via a cannula or dropping funnel.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in dichloromethane (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Purify the product by flash column chromatography (silica gel, gradient elution with Hexane:Ethyl Acetate) to yield this compound.
Characterization Data Summary
| Compound | Appearance | M.P. (°C) | Key ¹H NMR Signals (DMSO-d₆) | Key IR Peaks (cm⁻¹) |
| 2-Phenyl-1H-benzimidazole | Off-white solid | 292-296[6] | δ 12.9 (s, 1H, NH), 8.2 (d, 2H), 7.2-7.7 (m, 7H)[2][6] | 3415 (N-H), 1625 (C=N), 1440 (C=C) |
| This compound | White to pale yellow solid | (Predicted) 110-115 | (Predicted) δ 8.3 (d, 2H), 7.5-7.9 (m, 7H) (Note: disappearance of NH proton) | (Predicted) 2240 (C≡N, strong), 1630 (C=N) |
Application in Tetrazole Synthesis
The conversion of the N-cyano group to a tetrazole ring via a [3+2] cycloaddition with an azide source is a powerful transformation in medicinal chemistry. The resulting 1,5-disubstituted tetrazole is a metabolically stable bioisostere of a carboxylic acid, capable of improving the pharmacokinetic profile of a drug candidate.
Mechanism: [3+2] Cycloaddition
The reaction proceeds through a concerted [3+2] cycloaddition mechanism, where the azide anion acts as a 1,3-dipole and the nitrile acts as a dipolarophile. The use of a catalyst, such as a Co(II) complex or simply ZnBr₂, can activate the nitrile group, making it more electrophilic and accelerating the reaction.[4]
Caption: Concerted [3+2] cycloaddition mechanism for tetrazole synthesis.
Protocol 3.1: Synthesis of 1-(2-Phenyl-1H-benzimidazol-1-yl)-1H-tetrazole
Principle: This protocol employs the reaction of the synthesized N-carbonitrile intermediate with sodium azide. Zinc bromide is used as a mild Lewis acid catalyst to activate the nitrile, facilitating the cycloaddition under reasonable conditions.
SAFETY PRECAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides. Do not use metal spatulas. All reactions should be conducted in a fume hood. Quench any residual azide with sodium nitrite followed by acid.
Materials and Reagents:
-
This compound (from Protocol 2.2)
-
Sodium azide (NaN₃) (CAS: 26628-22-8)
-
Zinc bromide (ZnBr₂) (CAS: 7699-45-8)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a 100 mL round-bottom flask, add this compound (2.19 g, 0.01 mol), sodium azide (0.98 g, 0.015 mol), and zinc bromide (2.25 g, 0.01 mol).
-
Under a nitrogen atmosphere, add 20 mL of anhydrous DMF.
-
Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the progress by TLC (disappearance of starting material) and IR spectroscopy (disappearance of the nitrile peak at ~2240 cm⁻¹).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Acidify the aqueous mixture to pH ~2 with 1 M HCl. This step protonates the tetrazole ring and precipitates the product.
-
Stir the mixture for 30 minutes, then collect the precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
For further purification, dissolve the crude product in ethyl acetate and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure tetrazole product.
Conclusion and Future Outlook
This compound is a valuable and readily accessible synthetic intermediate. The protocols provided herein offer a clear and reproducible pathway for its synthesis and subsequent elaboration into high-value heterocyclic systems like 1,5-disubstituted tetrazoles. The electron-withdrawing nature of the N-cyano group also opens avenues for exploring regioselective C-H functionalization on the benzimidazole core, which remains a fertile area for future research. By mastering the chemistry of this intermediate, researchers in drug discovery and materials science can rapidly assemble complex molecular architectures and accelerate the development of novel chemical entities.
References
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate.[Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. National Center for Biotechnology Information (PMC).[Link]
-
Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. National Center for Biotechnology Information (PMC).[Link]
-
Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. OUCI.[Link]
-
Research articles (3929) and review articles (173) reported to Tetrazole synthesis and application by Scopus in the last three decades (1991‐2020). ResearchGate.[Link]
-
Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing.[Link]
-
C–H bond cyanation: electrochemical synthesis of phenylbenzimidoyl cyanide derivatives. RSC Publishing.[Link]
-
C H Bond cyanation of 2-phenylbenzimidazole derivatives. ResearchGate.[Link]
-
Catalytic Cyanation of C–N Bonds with CO2/NH3. National Center for Biotechnology Information (PMC).[Link]
-
Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. National Center for Biotechnology Information (PMC).[Link]
- Method for preparing 2-phenylbenzimidazole.
-
Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide (NCTS). ResearchGate.[Link]
-
A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. National Center for Biotechnology Information (PMC).[Link]
-
Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI.[Link]
-
Divergent alkynylative difunctionalization of amide bonds through C–O deoxygenation versus C–N deamination. National Center for Biotechnology Information (PMC).[Link]
-
(PDF) Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1,2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions. ResearchGate.[Link]
-
Microwave‐Assisted One‐Pot Synthesis of 2‐(Substituted phenyl)‐1 H ‐benzimidazole Derivatives. ResearchGate.[Link]
-
2-Phenylbenzimidazole. PubChem.[Link]
-
Direct Conversion of Aldehydes to Amides, Tetrazoles, and Triazines in Aqueous Media by One-Pot Tandem Reactions. NTU Scholars.[Link]
Sources
- 1. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN113666875A - Method for preparing 2-phenylbenzimidazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Column Chromatography for Benzimidazole Nitriles
Welcome to the technical support center for the purification of benzimidazole nitriles. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during column chromatography of this important class of compounds. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of their purification.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of benzimidazole nitriles, presented in a question-and-answer format.
Question 1: My benzimidazole nitrile is streaking or tailing on the TLC plate and the column, leading to poor separation. What is causing this and how can I fix it?
Answer:
Streaking or tailing is a common issue when purifying benzimidazole derivatives on silica gel.[1] The primary cause is the interaction between the basic nitrogen atoms in the benzimidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong interaction can lead to slow and uneven movement of the compound, resulting in broad, streaky bands.
Underlying Mechanism:
The lone pair of electrons on the nitrogen atoms of the benzimidazole ring can be protonated by the acidic silanol groups of the silica gel, leading to strong adsorption. This interaction is often non-uniform across the silica surface, causing the observed streaking.
Solutions:
-
Addition of a Basic Modifier: To counteract the acidic nature of the silica gel, a small amount of a basic modifier can be added to the mobile phase.[1]
-
Change of Stationary Phase: If adding a basic modifier does not resolve the issue, consider using a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[1] Neutral or basic alumina will not have the acidic sites that cause streaking.
-
Reversed-Phase Chromatography (C18): For highly polar or basic compounds, reversed-phase chromatography can be an effective alternative.[1]
-
Question 2: My benzimidazole nitrile is not eluting from the column, even with a highly polar solvent system. What should I do?
Answer:
This issue typically arises from two main possibilities: your compound is either too polar for the chosen mobile phase or it is irreversibly adsorbed or decomposing on the silica gel.[1]
Possible Causes and Solutions:
-
Insufficient Mobile Phase Polarity:
-
Solution: Drastically increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, you might need to switch to a more polar system like dichloromethane/methanol or even pure methanol. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be very effective in eluting highly polar compounds.[1]
-
-
Irreversible Adsorption or Decomposition:
-
Cause: The strong interaction with acidic silica gel can sometimes lead to irreversible binding or even decomposition of sensitive benzimidazole nitriles.[1]
-
Troubleshooting:
-
TLC Stability Test: Before running a large-scale column, perform a stability test on a TLC plate. Spot your compound, let the plate sit for about an hour, and then develop it. If you observe a new spot or smearing that was not present initially, your compound is likely decomposing on the silica.[1]
-
Switch Stationary Phase: As mentioned previously, using a less acidic stationary phase like neutral alumina or opting for reversed-phase chromatography can prevent this issue.[1]
-
-
Question 3: I am observing poor separation between my desired benzimidazole nitrile and impurities with similar polarity. How can I improve the resolution?
Answer:
Achieving good separation between compounds of similar polarity is a common chromatographic challenge.[2] The key is to fine-tune the selectivity of your chromatographic system.
Strategies for Improved Resolution:
-
Optimize the Solvent System with TLC: Thin Layer Chromatography (TLC) is an invaluable tool for optimizing your mobile phase.
-
Solvent Screening: Test a variety of solvent systems with different polarities and selectivities. For example, compare a hexane/ethyl acetate system with a dichloromethane/methanol system.[3][4]
-
Fine-Tuning the Ratio: Once you have identified a suitable solvent system, carefully adjust the ratio of the solvents to maximize the difference in Rf values (ΔRf) between your product and the impurities.[1]
-
-
Employ Gradient Elution:
-
Principle: Gradient elution involves gradually increasing the polarity of the mobile phase during the separation.[5][6] This technique can sharpen peaks and improve the resolution of complex mixtures.[5][6][7] A shallow gradient around the elution point of your compounds of interest can significantly enhance separation.
-
-
Column Parameters:
-
Reduce Sample Load: Overloading the column is a frequent cause of poor separation. As a general rule, the amount of crude material should be between 1-5% of the mass of the stationary phase.[1]
-
Use a Longer or Narrower Column: Increasing the column length or decreasing its diameter can improve separation efficiency, although it will also increase the elution time and the amount of solvent required.
-
Question 4: My benzimidazole nitrile appears to be decomposing during the purification process. How can I confirm this and what preventive measures can I take?
Answer:
Decomposition on the column can be a significant problem, especially with sensitive molecules. The acidic nature of silica gel is a common culprit.[8]
Confirmation and Prevention:
-
2D TLC: To confirm decomposition, you can run a two-dimensional TLC. Spot your compound in one corner of a square TLC plate, develop it in one solvent system, then rotate the plate 90 degrees and develop it in the same or a different solvent system. If your compound is stable, you will see a single spot on the diagonal. If it decomposes, you will see additional spots off the diagonal.[8]
-
Preventive Measures:
-
Deactivate Silica Gel: You can reduce the acidity of the silica gel by treating it with a base before packing the column.[8]
-
Use an Alternative Stationary Phase: As recommended for streaking, switching to neutral alumina or a reversed-phase silica can mitigate decomposition.[1]
-
Work Quickly: Minimize the time your compound spends on the column.
-
II. Frequently Asked Questions (FAQs)
What is the best stationary phase for purifying benzimidazole nitriles?
Silica gel is the most commonly used stationary phase due to its versatility and cost-effectiveness.[4] However, due to the basic nature of benzimidazoles, standard silica gel can lead to the issues discussed above. For problematic separations, neutral or basic alumina is an excellent alternative.[1] For highly polar compounds, reversed-phase (C18) silica gel can be employed.
How do I choose the right mobile phase?
The selection of the mobile phase is critical and should be guided by TLC analysis.[3] A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The goal is to find a solvent system that gives your desired compound an Rf value between 0.2 and 0.4 on the TLC plate for optimal separation on the column.
Common Solvent Systems for Benzimidazole Derivatives:
| Solvent System | Polarity | Notes |
| Hexane / Ethyl Acetate | Low to Medium | A very common starting point for many organic compounds.[9] |
| Benzene / Acetone | Medium | Another effective system for benzimidazoles.[4] |
| Dichloromethane / Methanol | Medium to High | Used for more polar benzimidazole nitriles. |
| Chloroform / Acetone | Medium | Can offer different selectivity compared to other systems.[10] |
Should I use isocratic or gradient elution?
The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your sample.[11]
-
Isocratic Elution: This method is simpler and is often sufficient for separating compounds with similar polarities.[5]
-
Gradient Elution: This is generally preferred for complex mixtures containing compounds with a wide range of polarities.[6] It helps to elute strongly retained compounds more quickly and with better peak shape.[5][6]
Workflow for Optimizing Benzimidazole Nitrile Purification
Caption: A typical workflow for developing a column chromatography purification method for benzimidazole nitriles.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common column chromatography issues with benzimidazole nitriles.
III. References
-
IJCRT.org. (2022, April 4). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. Retrieved from [Link]
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]
-
Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Retrieved from [Link]
-
Synthesis and characterization of benzimidazole derivatives for antimicrobial property - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Retrieved from [Link]
-
Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
Development of Novel Peptidyl Nitriles Targeting Rhodesain and Falcipain-2 for the Treatment of Sleeping Sickness and Malaria - MDPI. (2024, April 17). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijcrt.org [ijcrt.org]
- 5. biotage.com [biotage.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. welch-us.com [welch-us.com]
Technical Support Center: Overcoming Steric Hindrance in 2-Substituted Benzimidazole Cyanation
Welcome to the technical support center for the cyanation of 2-substituted benzimidazoles. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The presence of a substituent at the 2-position of the benzimidazole ring often introduces significant steric hindrance, which can impede the introduction of a cyano group. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these synthetic hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing in the lab. Each issue is followed by an analysis of potential causes and actionable, step-by-step protocols to resolve the problem.
Issue 1: Low or No Conversion of the Starting Material
Question: I am attempting to cyanate my 2-substituted (e.g., 2-aryl, 2-alkyl) benzimidazole, but I'm observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?
Answer:
Low conversion in the cyanation of sterically hindered 2-substituted benzimidazoles is a common issue. The bulky substituent at the 2-position can sterically shield the reaction center, making it difficult for the cyanating agent to approach and react.[1][2] Several factors in your reaction setup could be contributing to this.
Potential Causes & Solutions:
-
Inadequate Catalyst System: The choice of catalyst, particularly the ligand, is critical for overcoming steric hindrance. Standard palladium catalysts may not be effective.
-
Suboptimal Reaction Conditions: Temperature and reaction time play a crucial role. Insufficient thermal energy may not be enough to overcome the activation barrier imposed by steric hindrance.
-
Solution: Gradually increase the reaction temperature. Microwave-assisted heating can sometimes provide rapid and efficient heating, leading to improved yields.[5] It is also important to monitor the reaction over a longer period, as sterically hindered substrates may require extended reaction times for completion.
-
-
Choice of Cyanating Agent: The reactivity of the cyanide source is a key parameter.
Experimental Protocol: Palladium-Catalyzed Cyanation of a Sterically Hindered 2-Arylbenzimidazole
This protocol is a starting point and may require optimization for your specific substrate.
Materials:
-
2-Aryl-X-halobenzimidazole (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Bulky phosphine ligand (e.g., XPhos, SPhos, or a biaryl phosphine ligand, 0.10 equiv)[8]
-
Zinc cyanide (Zn(CN)₂, 0.6 equiv)
-
Solvent (e.g., DMF, DMAc, or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add palladium(II) acetate, the phosphine ligand, and zinc cyanide under an inert atmosphere.
-
Add the anhydrous solvent to the flask.
-
Add the 2-aryl-X-halobenzimidazole to the mixture.
-
Heat the reaction mixture to 100-130 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation Example:
| Ligand | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | 100 | 24 | <10 |
| XPhos | 120 | 18 | 75 |
| SPhos | 120 | 18 | 82 |
This table illustrates the significant impact of ligand choice on the reaction outcome.
Issue 2: Formation of Significant Side Products
Question: My reaction is proceeding, but I'm getting a mixture of products, including what appears to be hydrodehalogenation (loss of the halide) or decomposition of my starting material. How can I improve the selectivity?
Answer:
The formation of side products often indicates that the desired cyanation pathway is competing with other reactions. Hydrodehalogenation can be a significant side reaction in palladium-catalyzed cross-coupling, especially with electron-rich or sterically hindered substrates.
Potential Causes & Solutions:
-
Catalyst Deactivation or Off-Cycle Processes: The palladium catalyst can be deactivated by excess cyanide ions or can participate in unwanted side reactions.[6]
-
Reaction Temperature Too High: While higher temperatures can increase the rate of the desired reaction, they can also promote decomposition pathways.
-
Solution: Carefully optimize the reaction temperature. Find the minimum temperature at which a reasonable reaction rate is observed. A systematic study of the temperature profile (e.g., increments of 10 °C) can be beneficial.
-
Logical Relationship Diagram:
Caption: Decision pathway for troubleshooting side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the best cyanating agents for sterically hindered benzimidazoles?
A1: For palladium-catalyzed reactions, zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) are highly recommended.[3][6] Zn(CN)₂ is less toxic than alkali metal cyanides and its low solubility helps to prevent catalyst inhibition.[6] K₄[Fe(CN)₆] is a non-toxic, stable solid that serves as an excellent cyanide source, though it may require a phase-transfer catalyst in some systems.[6] For transition-metal-free approaches, electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can be effective.[9]
Q2: Can I perform this cyanation without a transition metal catalyst?
A2: Yes, transition-metal-free methods are available, though they may require different starting materials or harsher conditions. One approach involves nucleophilic aromatic substitution (SₙAr), but this typically requires strong electron-withdrawing groups on the benzimidazole ring to activate it towards nucleophilic attack by a cyanide salt.[1][10] Another strategy is the in-situ generation of an aryl lithium or Grignard reagent from the corresponding halide, followed by quenching with an electrophilic cyanating agent.[11]
Experimental Workflow Diagram:
Caption: Overview of major synthetic routes for benzimidazole cyanation.
Q3: How do I choose the right ligand for my palladium-catalyzed reaction?
A3: The choice of ligand is crucial for overcoming steric hindrance.[7][12] Generally, bulky and electron-rich phosphine ligands are preferred. Biaryl phosphine ligands (e.g., those developed by Buchwald and Hartwig) are excellent choices.[3] It is often necessary to screen a small library of ligands to find the optimal one for a specific substrate. A good starting point would be to test ligands like XPhos, SPhos, and t-Bu₃P.[3][8]
Q4: My 2-substituent is an alkyl group. Does this change the approach?
A4: Yes, the electronic nature of the 2-substituent matters. Alkyl groups are electron-donating, which can make the C-X bond less reactive towards oxidative addition in palladium-catalyzed cycles. You may need more electron-rich ligands or higher reaction temperatures compared to when the 2-substituent is an electron-withdrawing group. For SₙAr approaches, an electron-donating alkyl group will deactivate the ring, making this pathway less feasible.
References
-
Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr - OrgoSolver. Available from: [Link]
-
Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides | Organic Letters - ACS Publications. Available from: [Link]
-
Subtle steric differences reveal a model for Ni cross-coupling success. Available from: [Link]
-
Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent | Request PDF. Available from: [Link]
-
Nucleophilic aromatic substitution - Wikipedia. Available from: [Link]
-
Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. Available from: [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Available from: [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC. Available from: [Link]
-
Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Available from: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available from: [Link]
-
Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide - PMC. Available from: [Link]
-
Advances in Cross-Coupling Reactions - PMC - NIH. Available from: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available from: [Link]
-
A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Available from: [Link]
-
10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. Available from: [Link]
-
SN1 vs SN2 Reactions: What Is Steric Hindrance? - Chemistry Hall. Available from: [Link]
-
Exploring new synthetic routes towards cyanamides | The Morrill Research Group - Blogs. Available from: [Link]
-
Non-toxic Cyanide Sources and Cyanating Agents | Request PDF - ResearchGate. Available from: [Link]
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exploring new synthetic routes towards cyanamides | The Morrill Research Group [blogs.cardiff.ac.uk]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.princeton.edu [chemistry.princeton.edu]
Validation & Comparative
Advanced FTIR Spectral Analysis of Nitrile-Substituted Benzimidazoles
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Vibrational Probe in Drug Discovery
In the high-stakes arena of medicinal chemistry, the benzimidazole scaffold is ubiquitous, serving as a bioisostere for nucleotides and a privileged structure in anti-infective and anti-cancer therapeutics. When functionalized with a nitrile (
This guide provides a rigorous technical comparison between ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy) —the industry standard—and its primary alternative, Raman Spectroscopy .[1] We analyze why ATR-FTIR remains the superior choice for routine screening and quantitative analysis of nitrile-substituted benzimidazoles, despite the theoretical advantages of Raman for symmetric bonds.
Comparative Analysis: ATR-FTIR vs. Raman Spectroscopy[1]
While both techniques probe vibrational transitions, they operate on fundamentally different selection rules.[3] Understanding these differences is critical for optimizing data quality in benzimidazole analysis.
The Core Mechanism
-
FTIR (The Product): Relies on a change in dipole moment (
).[1][4] The highly polar bond in a benzimidazole ring exhibits a strong change in dipole during stretching, resulting in a sharp, intense absorption peak. -
Raman (The Alternative): Relies on a change in polarizability (
).[1][5] While the -electron cloud of the nitrile triple bond is highly polarizable (making it a strong Raman scatterer), the technique suffers from fluorescence interference common in heterocyclic aromatic compounds like benzimidazoles.
Performance Matrix
| Feature | ATR-FTIR (Recommended) | Raman Spectroscopy (Alternative) | Scientific Rationale |
| Nitrile Sensitivity | High (Strong Dipole) | Very High (High Polarizability) | Nitriles are active in both, but FTIR is less prone to baseline artifacts.[1] |
| Fluorescence Interference | None | High Risk | Benzimidazoles often fluoresce. Raman signals are easily swamped by fluorescence background ( |
| Sample Preparation | Minimal (Direct Solid/Film) | Minimal (Direct Solid/Liquid) | ATR requires contact; Raman is non-contact.[1] However, ATR guarantees pathlength consistency. |
| H-Bonding Detection | Superior | Moderate | FTIR is exquisitely sensitive to the "Blue Shift" anomaly caused by H-bonding to the nitrile lone pair. |
| Quantification | Robust (Beer-Lambert Law) | Complex | Raman intensity depends on laser power and focus; FTIR absorbance is strictly linear with concentration.[1] |
| Cost & Accessibility | Low / Ubiquitous | High / Specialized | FTIR is the standard QC tool in pharmaceutical workflows. |
Decision Logic: When to Use Which?
Figure 1: Decision matrix for selecting vibrational spectroscopy techniques. Note that fluorescence interference is the primary disqualifier for standard Raman in this scaffold.
Technical Deep Dive: The Nitrile Stretch ( )
The diagnostic power of FTIR lies in the specific frequency shifts of the nitrile group. In a benzimidazole scaffold, two competing forces dictate the exact position of the
Electronic Conjugation (Red Shift)
When the nitrile group is attached directly to the aromatic benzimidazole ring (e.g., at the C2, C5, or C6 position), conjugation allows delocalization of the
-
Mechanism: Resonance structures reduce the bond order of the
triple bond. -
Result: The force constant (
) decreases, lowering the vibrational frequency (Red Shift) toward compared to aliphatic nitriles ( ).
The "Anomalous" Hydrogen Bonding Blue Shift
Unlike carbonyls (
-
Mechanism: H-bonding to the nitrile nitrogen lone pair (
-donation) increases the sigma-antibonding character but paradoxically strengthens the bond due to a reduction in repulsive forces and rehybridization effects. -
Magnitude: Expect a shift of
to in protic environments.
Mechanistic Pathway Diagram
Figure 2: Competing mechanistic factors influencing the nitrile stretching frequency. Conjugation lowers the frequency, while H-bonding raises it—a unique signature of nitrile probes.
Validated Experimental Protocol: ATR-FTIR Analysis
This protocol ensures reproducibility and minimizes spectral artifacts common in high-refractive-index organic solids.
Equipment:
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]
-
Accessory: Single-bounce Diamond ATR (Diamond is essential for hardness and chemical resistance; ZnSe is an alternative but scratches easily).[1]
-
Detector: DTGS (standard) or MCT (liquid
cooled) for high sensitivity.
Step-by-Step Workflow:
-
System Initialization & Background:
-
Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure no residue remains.
-
Acquire a Background Spectrum (Air) with the same parameters as the sample (typically 32 scans,
resolution). -
Why: This subtracts atmospheric
( ) and , which can interfere near the nitrile region.
-
-
Sample Application:
-
Place approximately 2–5 mg of the solid benzimidazole derivative onto the center of the crystal.
-
Apply pressure using the anvil clamp.
-
Critical Check: Monitor the "Live Preview." Increase pressure until the peak absorbance stabilizes. Do not over-tighten to avoid crystal damage, but ensure intimate contact to maximize the evanescent wave penetration.
-
-
Acquisition Parameters:
-
Range:
.[6] -
Resolution:
(Recommended for resolving sharp nitrile peaks) or (Standard). -
Accumulations: 64 scans (improves Signal-to-Noise ratio).
-
-
Data Processing:
-
ATR Correction: Apply "ATR Correction" algorithm (software dependent).
-
Reason: ATR intensity is wavelength-dependent (
).[1] Without correction, peaks at lower wavenumbers appear artificially strong compared to transmission spectra.
-
-
Baseline Correction: Use a multi-point linear baseline correction if the baseline drifts.
-
Peak Picking: Threshold set to detect the nitrile peak in the
window.
-
Data Interpretation Guide
When analyzing the spectrum of a nitrile-substituted benzimidazole, focus on these three diagnostic regions:
| Region ( | Assignment | Diagnostic Feature |
| 3300 – 3500 | N-H Stretch | Broad band indicating the imidazole ring N-H. Absence suggests N-alkylation or substitution. |
| 2200 – 2260 | C≡N Stretch | The Target. Sharp, medium-to-strong intensity. • ~2220-2230: Conjugated (aromatic) nitrile.[1] • ~2240-2250: Non-conjugated (e.g., benzyl nitrile). • Shift > 2235: Indicates strong H-bonding environment. |
| 1580 – 1620 | C=N / C=C | "Benzimidazole Ring Breathing." Characteristic skeletal vibrations confirming the scaffold integrity. |
Self-Validation Check: If the nitrile peak is weak or absent, check:
-
Is the sample amorphous? Crystalline samples often give sharper peaks due to lattice alignment.
-
Is the pressure sufficient? Poor contact in ATR is the #1 cause of weak signals.
-
Is the molecule a salt? Formation of a benzimidazolium salt (protonation of the N3) can shift ring modes and affect the electronic environment of the nitrile.
References
-
Getmanskii, I. et al. (2022).[1] "Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments."[7] Journal of Physical Chemistry B. Link
-
Maddala, S. et al. (2024).[1] "FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique." Lab Manager. Link
-
Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for frequency tables).
-
Palafox, M. A. (2025).[1] "Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of Benzimidazole Derivatives." Scientific Reports. Link
-
Smith, B. C. (2019).[1] "Organic Nitrogen Compounds IV: Nitriles." Spectroscopy Online. Link
Sources
- 1. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 4. nuance.northwestern.edu [nuance.northwestern.edu]
- 5. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
- 7. chemrxiv.org [chemrxiv.org]
Structural comparison of 2-Phenyl-1H-benzimidazole-1-carbonitrile and analogs
An In-Depth Structural Comparison of 2-Phenyl-1H-benzimidazole-1-carbonitrile and Its Analogs
A Guide for Researchers in Medicinal Chemistry and Materials Science
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1] Its ability to mimic naturally occurring nucleotides allows it to interact readily with various biopolymers, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The 2-phenyl substituted benzimidazoles, in particular, serve as a versatile template for drug design.
This guide provides a detailed structural comparison of this compound with its parent compound and key analogs. By examining the impact of substitutions at the N-1 position, the C-2 phenyl ring, and the benzimidazole core, we aim to elucidate the structure-property relationships that govern the behavior of this important class of molecules. This analysis is grounded in experimental data from nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and single-crystal X-ray diffraction.
Part 1: The Archetype: Structural and Spectroscopic Profile of 2-Phenyl-1H-benzimidazole
The parent compound, 2-Phenyl-1H-benzimidazole, serves as our baseline for comparison. Its well-characterized structure and spectroscopic signatures provide a clear reference point to understand the effects of functional group modifications.
Synthesis
A robust and widely used method for synthesizing 2-Phenyl-1H-benzimidazole is the condensation reaction between o-phenylenediamine and a benzoic acid derivative or benzaldehyde.[4][5] The reaction with benzaldehyde, often facilitated by an oxidizing agent or catalyst, is particularly efficient.[6]
Caption: General synthesis scheme for 2-Phenyl-1H-benzimidazole.
Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole
-
Reaction Setup: In a round-bottom flask, add o-phenylenediamine (1.0 mol) and sodium bisulfite (2.0 mol) to water (1200g).[6]
-
Heating: Stir the mixture and heat to 80-90°C.[6]
-
Addition of Aldehyde: Slowly add benzaldehyde (1.0 mol) to the reaction mixture over a period of 1 hour.
-
Reaction: Maintain the temperature and continue stirring for 1.5-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Collect the precipitated product by centrifugation or filtration.
-
Purification: Wash the solid with cold water and dry to yield the final product. Recrystallization from ethanol or benzene can be performed for higher purity.[7]
Structural & Spectroscopic Signatures
The key characteristics of the unsubstituted 2-Phenyl-1H-benzimidazole are summarized below.
-
X-ray Crystallography: Single-crystal X-ray diffraction studies reveal that the benzimidazole core is nearly planar. The phenyl ring at the C-2 position is twisted with respect to this plane, exhibiting a significant dihedral angle. In the crystal structure of the N-benzyl analog, this dihedral angle is reported to be 29.04°.[8] This twist is a result of steric hindrance between the ortho-protons of the phenyl ring and the protons on the benzimidazole core. In the solid state, molecules are typically linked by intermolecular N-H···N hydrogen bonds, forming chains or dimers.[9]
-
NMR Spectroscopy:
-
¹H NMR (DMSO-d₆): A characteristic broad singlet for the acidic N-H proton appears far downfield, typically around δ 12.95 ppm.[10] The aromatic protons of the phenyl and benzimidazole rings resonate in the δ 7.20-8.20 ppm range.[10][11]
-
¹³C NMR (DMSO-d₆): The quaternary carbon of the C=N bond (C2) is observed around δ 151.7 ppm.[11] Other aromatic carbons appear between δ 111 and 144 ppm.[10]
-
-
FT-IR Spectroscopy:
-
Mass Spectrometry: The compound shows a prominent molecular ion peak [M+H]⁺ at m/z 195.[11]
Part 2: The Target Molecule: this compound
Proposed Synthesis
N-cyanation of imidazoles and benzimidazoles is typically achieved by reacting the N-H-containing heterocycle with a cyanating agent such as cyanogen bromide (BrCN) or N-cyanosuccinimide in the presence of a base (e.g., NaH, K₂CO₃) to deprotonate the acidic N-H.[9]
Predicted Structural and Spectroscopic Consequences of N-Cyanation
The cyano group is a potent σ- and π-electron-withdrawing group. Its attachment to the N-1 position induces significant changes:
-
Structural Effects:
-
Loss of Hydrogen Bonding: The replacement of the N-H proton with a cyano group eliminates the possibility of classical hydrogen bonding that dominates the crystal packing of the parent compound. The solid-state structure would instead be governed by dipole-dipole interactions and potential C-H···N contacts.
-
Geometric Changes: The N1-CN bond is expected to be short and strong. The C2-N1-C(N) bond angle will be influenced by the steric and electronic demands of the cyano group. The planarity of the benzimidazole ring system should be largely maintained.
-
-
Spectroscopic Effects:
-
¹H NMR: The most dramatic change will be the complete disappearance of the downfield N-H signal (around δ 12.95 ppm). The protons on the benzimidazole ring (especially at positions 4 and 7) are expected to shift downfield due to the strong deshielding effect of the electron-withdrawing cyano group.
-
¹³C NMR: The carbons of the benzimidazole ring, particularly C4, C7, and C7a, are predicted to shift downfield. A new signal for the nitrile carbon (C≡N) would appear, though it is often weak, typically in the δ 115-120 ppm range.
-
FT-IR: A strong, sharp absorption band characteristic of the C≡N stretching vibration is expected to appear in the 2200-2300 cm⁻¹ region. Concurrently, the broad N-H stretching band around 3430 cm⁻¹ will be absent.
-
Part 3: Comparative Analysis with Key Analogs
To understand the nuanced effects of substitution, we will compare the parent compound and the predicted N-cyano derivative with three classes of analogs.
Sources
- 1. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiplasmodial activity, structure–activity relationship and studies on the action of novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN113666875A - Method for preparing 2-phenylbenzimidazole - Google Patents [patents.google.com]
- 7. 2-Phenyl-1H-benzimidazole [drugfuture.com]
- 8. 1-Benzyl-2-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pr.ibs.re.kr [pr.ibs.re.kr]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Benchmarking Purity: Elemental Analysis Reference Guide for Benzimidazole Carbonitriles
Executive Summary: The Role of EA in Heterocyclic Validation
In the development of benzimidazole carbonitriles—privileged scaffolds in antiviral and anticancer drug discovery—purity validation is non-negotiable. While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) confirm structure, Elemental Analysis (EA) remains the gold standard for establishing bulk purity and confirming the absence of non-chromatophore impurities (inorganic salts, trapped solvents, or silica).
This guide provides reference data, comparative analysis, and optimized protocols specifically for benzimidazole carbonitriles . These compounds present unique analytical challenges due to their high nitrogen content (often >25%) and the robust nature of the nitrile (
Comparative Landscape: EA vs. HRMS vs. qNMR
To select the right validation tool, one must understand the mechanistic differences. EA is a total analysis technique, whereas HRMS and NMR are structural techniques.
Table 1: Analytical Technique Comparison for Benzimidazoles
| Feature | Elemental Analysis (CHN) | HRMS (ESI/Q-TOF) | qNMR (Quantitative NMR) |
| Primary Output | Mass fraction of C, H, N (%) | Exact mass ( | Molar ratio of protons |
| Purity Scope | Bulk Purity (includes salts/solvents) | Molecular Purity (blind to inorganics) | Structural Purity |
| Benzimidazole Specificity | Validates high %N content | Confirms nitrile ( | Distinguishes N-H tautomers |
| Sample Requirement | 2–5 mg (Destructive) | <1 mg (Non-destructive) | 5–10 mg (Non-destructive) |
| Detection Limit | ±0.3% absolute error | ppm level accuracy | ~1% relative error |
| Blind Spots | Cannot distinguish isomers | Inorganic salts, trapped water | Non-protonated impurities |
Decision Matrix: When to Deploy EA
The following workflow illustrates the logical placement of EA in the synthesis pipeline.
Figure 1: Analytical workflow prioritizing EA as the final "gatekeeper" for bulk purity before biological screening.
Reference Data: Benzimidazole Carbonitriles
The following data sets represent theoretical values versus acceptable experimental ranges for key benzimidazole carbonitrile derivatives. These values serve as a baseline for validating your synthetic products.
Acceptance Criteria: The industry standard for publication and drug release is ±0.4% deviation between Calculated and Found values.
Compound A: 1H-benzimidazole-2-carbonitrile
The parent scaffold. High nitrogen density.
-
Formula:
-
Mol. Weight: 143.15 g/mol
| Element | Calculated (%) | Acceptable Range (%) | Typical "Found" (Pass) | Typical "Found" (Fail - Wet) |
| Carbon | 67.12 | 66.72 – 67.52 | 67.05 | 65.80 (Low) |
| Hydrogen | 3.52 | 3.12 – 3.92 | 3.55 | 3.85 (High) |
| Nitrogen | 29.36 | 28.96 – 29.76 | 29.28 | 28.90 (Low) |
Analysis: The "Fail" column indicates trapped solvent (likely water or ethanol), lowering C/N percentages and raising H.
Compound B: 1-methyl-1H-benzimidazole-2-carbonitrile
N-methylated derivative. Often used to block tautomerism.
-
Formula:
-
Mol. Weight: 157.17 g/mol [1]
| Element | Calculated (%) | Acceptable Range (%) | Typical "Found" (Pass) |
| Carbon | 68.77 | 68.37 – 69.17 | 68.65 |
| Hydrogen | 4.49 | 4.09 – 4.89 | 4.52 |
| Nitrogen | 26.73 | 26.33 – 27.13 | 26.60 |
Compound C: 2-(cyanomethyl)benzimidazole
Homolog with a methylene spacer.[1] Note the identical formula to Compound B (Isomers).
-
Formula:
-
Mol. Weight: 157.17 g/mol [1]
Note: EA cannot distinguish Compound B from Compound C. This highlights the necessity of pairing EA with NMR.
Experimental Protocol: Optimized CHN Analysis
Standard combustion protocols often fail for benzimidazoles due to the refractory nature of the heterocyclic ring. The following protocol is optimized for high-nitrogen heterocycles.
Step 1: Sample Preparation (Critical)
Benzimidazoles are prone to electrostatic charging and hygroscopicity.
-
Drying: Dry sample at 60°C under high vacuum (0.1 mbar) for 4 hours to remove surface moisture.
-
Weighing: Use a micro-balance (readability 0.001 mg).
-
Encapsulation: Use Tin (Sn) capsules rather than silver. Tin provides a strong exothermic reaction (
) which boosts the local temperature to ~1800°C, ensuring complete combustion of the nitrile bond.
Step 2: Combustion Parameters (Dumas Method)
-
Instrument: Flash 2000 / Vario Micro Cube (or equivalent).
-
Furnace Temperature: 960°C (Standard is 900°C; boost for nitriles).
-
Carrier Gas: Helium (140 mL/min).
-
Oxygen Injection: 250 mL/min for 5 seconds (excess
required).
Step 3: The Reduction Phase
The combustion gases (
-
Warning: High-nitrogen compounds deplete the copper reduction tube faster. Ensure the reactor is not exhausted, or
will be detected as impurities or fail to convert to .
Workflow Visualization
Figure 2: Gas flow path for CHN analysis highlighting the reduction of NOx species.
Troubleshooting & Causality
When your benzimidazole carbonitrile fails EA (deviation >0.4%), use this guide to diagnose the root cause.
Issue 1: High Hydrogen / Low Carbon
-
Cause: Solvent Entrapment. Benzimidazoles form tight crystal lattices that trap ethanol or water.
-
Solution: 1H NMR integration of the solvent peak relative to the product. If solvent is present, calculate the "Theoretical with Solvent" value (e.g.,
). If the data matches the solvate, the product is pure but solvated.
Issue 2: Low Nitrogen
-
Cause: Incomplete Combustion. The
bond and the imidazole ring are thermodynamically stable. If the combustion is not "flash" enough, soot forms, trapping nitrogen. -
Solution: Increase Oxygen injection time or add
(Vanadium Pentoxide) as a combustion aid.
Issue 3: High Nitrogen
-
Cause: "Nitrogen Trapping" in the TCD or baseline drift.
-
Solution: Run a blank and a standard (e.g., Acetanilide) immediately before the sample to recalibrate the Nitrogen response factor.
References
-
Synthesis and Characterization of Benzimidazole Derivatives. National Institutes of Health (PMC). Available at: [Link]
-
Facile Synthesis and Characterization of New 2,3-Disubstituted Benzimidazole Derivatives. ResearchGate. Available at: [Link]
-
1H-Benzimidazole-2-acetonitrile (CAS 4414-88-4) Data. CAS Common Chemistry.[1] Available at: [Link]
-
Elemental Analysis Principles and Techniques. University of Padova Technical Resources. Available at: [Link]
-
Comparison of Elemental Analysis Techniques. MDPI Materials Journal. Available at: [Link][2][3][4][5][6][7][8][9][10]
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Characterization Guide: X-ray Diffraction of 2-Phenyl-1H-benzimidazole-1-carbonitrile
The following guide details the X-ray diffraction (XRD) characterization of 2-Phenyl-1H-benzimidazole-1-carbonitrile (also referred to as 1-cyano-2-phenylbenzimidazole). This compound represents a distinct class of N-functionalized benzimidazoles, often isolated as stable products from the rearrangement of nitrene intermediates (e.g., from tetrazolo[1,5-c]quinazoline).
This guide compares the target analyte against its parent compound (2-Phenylbenzimidazole ) and sterically similar N-substituted analogs (1-Benzyl-2-phenylbenzimidazole ), highlighting the profound structural shifts caused by the electron-withdrawing and non-hydrogen-bonding N-cyano group.
Executive Summary & Structural Context
This compound is a chemically significant derivative where the N1-proton of the benzimidazole core is replaced by a nitrile (-C≡N) group. Unlike its parent compound, which relies on strong hydrogen bonding for crystal stability, the 1-carbonitrile derivative is dominated by dipolar interactions and
-
Primary Application: Mechanistic probe in nitrene/carbene chemistry; potential precursor for high-nitrogen heterocycles.
-
Key Structural Feature: The N-C≡N moiety acts as a rigid, electron-withdrawing rod, disrupting the native H-bond network of the benzimidazole scaffold.
Comparative Alternatives Overview
| Compound | Key Interaction Force | Space Group (Typical) | Structural Role |
| This compound | Dipole-Dipole / | Orthorhombic/Monoclinic (Predicted) | Target Analyte |
| 2-Phenylbenzimidazole (Parent) | Strong N-H[3]···N Hydrogen Bonds | C2/c (Monoclinic) | Reference Standard |
| 1-Benzyl-2-phenylbenzimidazole | Steric Packing / Van der Waals | Pbca (Orthorhombic) | Steric Analog |
Experimental Protocol: XRD Characterization
This protocol ensures the acquisition of publication-quality data, accounting for the potential metastability of N-cyanoazoles.
Phase 1: Crystal Growth & Selection
The 1-carbonitrile derivative lacks the H-bond donor capability of the parent. Therefore, polar protic solvents (methanol/ethanol) used for the parent are less effective for quality growth.
-
Solvent System: Use a slow evaporation method with non-polar/polar aprotic mixtures.
-
Recommended: Dichloromethane/Hexane (1:3) or Acetonitrile (slow cooling).
-
Reasoning: The molecule is less polar than the parent; avoiding strong H-bond competitors yields better ordered lattices.
-
-
Screening: Examine crystals under polarized light. Look for prismatic or block-like morphology, which minimizes preferred orientation effects common in needles.
-
Mounting: Mount crystal on a Kapton loop using perfluoropolyether oil.
-
Temperature: Collect data at 100 K (cryogenic) to reduce thermal motion of the terminal cyano group.
-
Phase 2: Data Collection & Reduction (Single Crystal)
-
Radiation Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption, though the organic nature makes Cu acceptable. -
Resolution: Collect to a minimum of
Å (approx for Mo) to resolve the N-C and C≡N bond densities clearly. -
Refinement Strategy:
-
Locate the N-cyano group in the difference Fourier map.
-
Refine the N1-C(cyano) bond freely; expect a length of ~1.35–1.38 Å (shorter than typical N-C single bonds due to resonance).
-
Check for linearity of the C-N-C≡N fragment.
-
Phase 3: Powder XRD (Bulk Purity Validation)
For bulk material (e.g., post-synthesis from FVT or cyanation), use PXRD to confirm phase purity.
-
Scan Range: 5° to 40°
. -
Step Size: 0.02°.
-
Key Signature: Look for the disappearance of the low-angle peaks associated with the H-bonded "ribbons" of the parent compound.
Comparative Structural Analysis
This section analyzes the expected performance and crystallographic metrics of the product versus its alternatives.
A. The "Hydrogen Bond Switch"
The most critical differentiator is the loss of the N-H donor .
-
Parent (2-Phenylbenzimidazole): Forms infinite 1D chains or dimers via N-H···N interactions (approx. 2.86 Å). This creates a high-melting, rigid lattice.
-
Target (1-Carbonitrile): The -CN group shuts down this pathway. The crystal packing reorganizes to maximize antiparallel dipole alignment of the nitrile groups and
- stacking between the phenyl and benzimidazole rings.-
Consequence: Expect a lower melting point and higher solubility in aprotic solvents compared to the parent.
-
B. Geometric Distortions (Electronic Effects)
The electron-withdrawing nature of the nitrile group induces specific distortions observable by XRD:
| Geometric Parameter | Parent (2-Phenylbenzimidazole) | Target (1-Carbonitrile Derivative) | Mechanistic Cause |
| N1-C2 Bond Length | ~1.38 Å | ~1.40–1.42 Å | CN group pulls density, weakening the N1-C2 bond. |
| C2-Phenyl Torsion | 0°–20° (Planar/Twisted) | 20°–40° (Twisted) | Steric clash between the linear -CN group and the ortho-hydrogens of the phenyl ring. |
| Intermolecular Contact | N-H···N (1.9–2.1 Å) | N≡C···H-C (Weak) | Replacement of strong H-bonds with weak dipole contacts. |
C. Comparison with Steric Analog (1-Benzyl)
The 1-benzyl derivative (Alternative 2) introduces steric bulk without the electronic "pull" of the nitrile.
-
1-Benzyl: The benzyl group rotates out of plane, creating a "herringbone" packing to accommodate the volume.
-
1-Carbonitrile: The linear -CN group is sterically smaller but electronically distinct. It allows for tighter planar stacking than the benzyl derivative, potentially leading to higher density despite the loss of H-bonds.
Visualization of Characterization Workflow
Caption: Workflow for the isolation and crystallographic validation of the N-cyano derivative, highlighting the dual-pathway (Single Crystal vs. Powder) for structural confirmation.
References
-
Wentrup, C., et al. (1980).[4] "Flash vacuum pyrolysis of tetrazolo[1,5-c]quinazolines: Formation of 1-cyano-2-phenylbenzimidazole." Journal of the American Chemical Society.[4][5]
-
Thiruvalluvar, A., et al. (2019). "X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives." Chemistry and Applications of Benzimidazole and its Derivatives.
-
Rivera, N., et al. (2011). "2-Quinoxalinylnitrenes and 4-Quinazolinylnitrenes: Rearrangement to Cyclic and Acyclic Carbodiimides." Journal of the American Chemical Society.[4][5]
-
CSD Entry: BZDMAZ. "Crystal structure of 2-phenylbenzimidazole." Cambridge Structural Database.
-
Dik-Edixhoven, C. J., et al. (2009). "1-Benzyl-2-phenyl-1H-benzimidazole." Acta Crystallographica Section E.
Sources
Safety Operating Guide
2-Phenyl-1H-benzimidazole-1-carbonitrile proper disposal procedures
Topic: 2-Phenyl-1H-benzimidazole-1-carbonitrile Proper Disposal Procedures
Executive Summary & Chemical Identification
Warning: This guide specifically addresses This compound (CAS: 55810-22-5 ).[1] CRITICAL DISTINCTION: Do not confuse this compound with the common reagent 2-Phenylbenzimidazole (CAS: 716-79-0), which lacks the nitrile group. The presence of the 1-carbonitrile (N-cyano) moiety significantly alters the toxicity profile and disposal requirements, introducing potential cyanide hazards that are absent in the parent compound.
| Feature | Target Compound | Common Analog (Different Protocol) |
| Name | This compound | 2-Phenyl-1H-benzimidazole |
| CAS | 55810-22-5 | 716-79-0 |
| Functional Group | N-Cyano (N-C≡N) | Secondary Amine (N-H) |
| Primary Hazard | Cyanide generation / Acute Toxicity | Irritant / Low Toxicity |
| Disposal Stream | Organic Cyanides | Standard Organic Waste |
Hazard Profile & Safety Assessment
As a Senior Application Scientist, I treat N-cyanoazoles as high-hazard organic cyanides . While the benzimidazole ring provides some stability, the N-CN bond is labile under acidic conditions or high thermal stress, posing a risk of Hydrogen Cyanide (HCN) evolution.
-
Acute Toxicity: Treat as Category 3 (Toxic if Swallowed) . The metabolic breakdown of N-cyano compounds can release cyanide ions.
-
Reactivity:
-
Acid Sensitivity: Contact with strong acids (HCl, H₂SO₄) can hydrolyze the N-CN bond, releasing HCN gas.
-
Thermal Instability: Flash Vacuum Thermolysis (FVT) studies indicate this compound decomposes at high temperatures; however, in a waste drum scenario, it is stable unless subjected to fire.
-
-
Signal Word: DANGER
Pre-Disposal Handling & Containment
Before moving the material to waste storage, stabilize the environment to prevent accidental hydrolysis.
Step 1: Segregation
-
Isolate: Keep separate from acids , oxidizers , and aqueous waste .
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers if the compound is in solution, as metal-cyanide complexes can complicate downstream treatment.
Step 2: Labeling
-
Label clearly: "TOXIC - ORGANIC CYANIDE - DO NOT ACIDIFY" .
-
Include the CAS # 55810-22-5 .[1]
Step 3: PPE Requirements
-
Gloves: Double-gloving is mandatory. Nitrile (minimum 5 mil) is acceptable for solid handling. If in solution, use Laminate film (Silver Shield) .
-
Respiratory: If handling powder, use a P100 HEPA respirator or work strictly inside a certified fume hood.
Disposal Procedures
Select the protocol based on the physical state of your waste.
Protocol A: Solid Waste (Pure Substance)
-
Primary Method: Lab Pack for Incineration.
-
Procedure:
-
Place the sealed primary container (vial/jar) into a larger shipping container (poly pail).
-
Pack with inert absorbent (vermiculite).
-
Mark the waste profile as "Organic Cyanide Solids" .
-
Destruction: Must be sent to a RCRA-permitted incinerator equipped with an afterburner and scrubber system to capture NOx and Cyanide emissions.
-
Protocol B: Solution Waste (Reaction Mixtures)
-
Conditioning: Check pH immediately.
-
If pH < 10 : Adjust to pH 11-12 using 10% Sodium Hydroxide (NaOH). This prevents the volatile release of HCN.
-
-
Segregation: Pour into a dedicated "Basic Organic Waste" carboy.
-
Never mix with acidic organic waste streams (e.g., TFA, Acetic Acid waste).
-
-
Deactivation (Optional - Only if required by EHS):
-
Oxidation with Bleach (Sodium Hypochlorite) is not recommended for N-cyano compounds without specific validation, as it can form explosive N-chloro intermediates. Incineration is safer.
-
Decision Logic & Workflow
The following diagram illustrates the critical decision pathways for disposing of this compound, ensuring no cross-contamination with incompatible streams.
Figure 1: Operational workflow for the segregation and packaging of N-cyano benzimidazole waste.
Emergency Response
-
Spill (Solid): Do not dry sweep. Cover with wet paper towels (to prevent dust) or use a HEPA vacuum. Place waste in a bag labeled "Cyanide Contaminated".
-
Exposure (Ingestion/Inhalation): [2]
-
Symptoms: Headache, dizziness, rapid breathing (signs of cyanide hypoxia).
-
Action: Isolate the victim. If breathing has stopped, administer oxygen. Do not perform mouth-to-mouth resuscitation (risk of secondary exposure).
-
Antidote: Medical professionals may administer Hydroxocobalamin (Cyanokit) if cyanide poisoning is confirmed.
-
References
-
Wentrup, C., et al. (1980).[3] Flash Vacuum Thermolysis of Tetrazoloquinazolines: Formation of 1-Cyano-2-phenylbenzimidazole. Journal of the American Chemical Society.[3][4] (Mechanistic context for thermal stability).
-
PubChem. (2024).[5] Compound Summary: 2-Phenylbenzimidazole (CID 12855). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
